![molecular formula C11H22ClNO2S B2627068 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2097896-99-4](/img/structure/B2627068.png)
3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a bicyclic compound with a sulfonyl group attached to a methylpropane group . The bicyclic structure is likely to be rigid and may have interesting stereochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic [3.2.1]octane core, with a nitrogen atom likely incorporated into one of the rings . The sulfonyl group would add polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen in the ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The bicyclic structure could impart rigidity, while the sulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis and Conformational Analysis : Compounds within this class have been synthesized and analyzed for their structural and conformational properties. For instance, Izquierdo et al. (1991) synthesized a series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and studied their structure-activity relationships, highlighting the significance of molecular conformation in biological activity Izquierdo et al., 1991.
Molecular Structure and Vibrational Analysis : The molecular structure of related compounds, such as 1,4-diazabicyclo[3.2.1]octane, has been characterized, providing a foundation for understanding the behavior of similar molecules in various environments Britvin et al., 2017.
Pharmacological Applications
Antiproliferative Activity : Research on derivatives based on the 2-azabicycloalkane skeleton has shown promising antiproliferative properties against certain cell lines, suggesting potential applications in cancer therapy Iwan et al., 2020.
Neuroimaging Agents : Some azabicyclo[3.2.1]octane derivatives have been explored as brain imaging agents, indicating their utility in medical diagnostics and research into neurological conditions Andersen et al., 1997.
Chemical Reactivity and Synthesis
- Cycloaddition and Rearrangements : The reactivity of these compounds toward nucleophilic and electrophilic agents has been studied, demonstrating their versatility in synthetic chemistry applications. For example, the Meisenheimer rearrangement approach has been used to synthesize bridgehead hydroxylated tropane alkaloid derivatives, showcasing the synthetic utility of the azabicyclo[3.2.1]octane framework Bremner et al., 1996.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-tert-butylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S.ClH/c1-11(2,3)15(13,14)10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTIFLKZVZSAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CC2CCC(C1)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

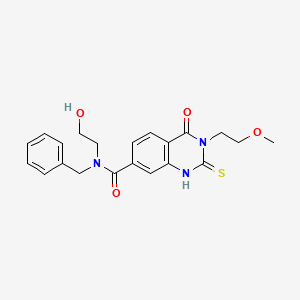
![(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2626987.png)
![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)
![N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2626989.png)
![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)
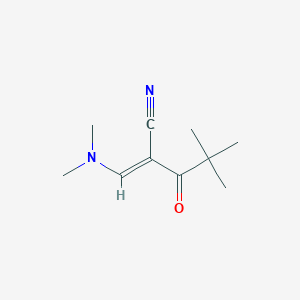
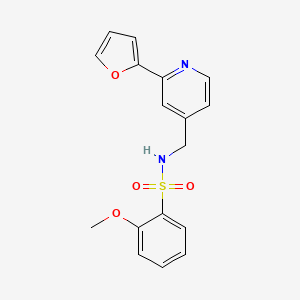
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2626999.png)
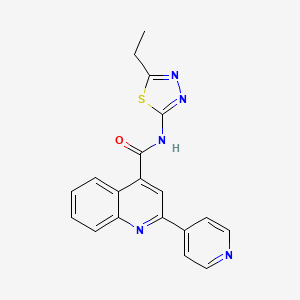
![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)
![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide](/img/structure/B2627002.png)
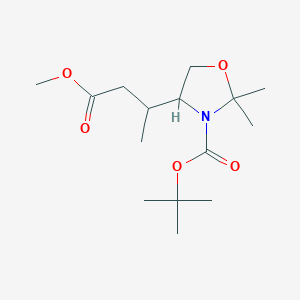
![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)
![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)